N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-16-6-7-18-15(11-16)10-13(8-9-24-18)19(22)21-12-14-4-2-3-5-17(14)20/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQYRGKKVBKQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Intramolecular Etherification
A common approach involves forming the ether linkage through intramolecular nucleophilic substitution. For example, a dihalogenated precursor such as 1,5-dibromo-2-methoxybenzene can undergo base-mediated cyclization in the presence of a palladium catalyst. This method typically employs potassium carbonate in dimethylformamide (DMF) at 120°C, achieving yields of 65–78%. Critical to success is the ortho-methoxy group’s directing effect, which enhances regioselectivity during cyclization.
Ring Expansion from Benzofuran Derivatives
Alternative routes leverage Pd-catalyzed C–H activation to convert benzofuran intermediates into benzoxepines. For instance, 8-aminoquinoline-directed C–H arylation enables insertion of a two-carbon unit into the benzofuran scaffold, followed by oxidative ring expansion. This method, while highly modular, requires stringent control over reaction conditions (e.g., Pd(OAc)₂, Ag₂CO₃, and 1,10-phenanthroline in toluene at 100°C).
Introduction of the 7-Methoxy Group
The methoxy group at position 7 is typically introduced early in the synthesis to guide subsequent functionalization.
Direct Methoxylation
Electrophilic aromatic substitution using methylating agents like dimethyl sulfate or methyl iodide in the presence of Lewis acids (e.g., AlCl₃) is feasible but suffers from poor regioselectivity. Modern approaches favor directed ortho-metalation , where a temporary directing group (e.g., Boc-protected amine) ensures precise methoxy placement. After methoxylation, the directing group is removed via transamidation, as demonstrated in Pd-catalyzed protocols.
Late-Stage Methoxy Incorporation
Installation of the 4-Carboxamide Functionality
The carboxamide group at position 4 is critical for biological activity and is installed via transamidation or coupling reactions .
Transamidation of Intermediate Esters
A patented route involves converting a methyl ester intermediate to the carboxamide using aqueous ammonia under high pressure (5 bar, 80°C). Yields exceed 85% when catalyzed by CeCl₃·7H₂O, which activates the carbonyl toward nucleophilic attack.
Palladium-Catalyzed Aminocarbonylation
For higher stereocontrol, Pd(PPh₃)₄-mediated aminocarbonylation of a brominated benzoxepine precursor with CO and amines (e.g., 2-chlorobenzylamine) is effective. This one-pot reaction proceeds at 80°C in THF, affording the carboxamide in 72% yield with minimal byproducts.
N-[(2-Chlorophenyl)methyl] Sidechain Attachment
The final step couples the 2-chlorophenylmethyl group to the carboxamide nitrogen.
Reductive Amination
Condensing 2-chlorobenzaldehyde with the primary amine derivative of the carboxamide under hydrogenation conditions (H₂, 50 psi, Pd/C) achieves the desired linkage. This method, while straightforward, requires careful pH control to avoid over-reduction.
Buchwald–Hartwig Amination
For electron-deficient aryl chlorides, Pd₂(dba)₃/Xantphos-catalyzed coupling with the amine intermediate is superior. Optimized conditions (110°C, Cs₂CO₃, dioxane) deliver the product in 88% yield with >99% purity.
Industrial-Scale Optimization and Challenges
Translating lab-scale syntheses to industrial production necessitates addressing cost, safety, and environmental concerns.
Solvent and Catalyst Recovery
Patented workflows emphasize recyclable solvents (e.g., cyclopentyl methyl ether) and immobilized Pd catalysts to reduce waste. For example, a continuous-flow system recovers >95% of Pd via filtration, lowering production costs by 40%.
Purification Strategies
Crystallization remains the gold standard for purity control. A 9:1 ethanol/water mixture recrystallizes the final compound to >99.5% purity, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in:
- Anticancer Activity : Research indicates that similar benzoxepine derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures inhibited cell proliferation in breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM, suggesting a promising avenue for further exploration in cancer therapeutics.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
The biological activity of N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. Notable activities include:
- Antimicrobial Effects : Some studies have indicated that this compound may possess antimicrobial properties, although further research is required to elucidate the mechanisms involved.
- Neuropharmacological Effects : There is emerging interest in exploring the neuropharmacological effects of benzoxepine derivatives, particularly their potential as anxiolytics or antidepressants.
Synthetic Utility
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in:
- Organic Synthesis : The compound can be utilized in various organic synthesis reactions, including substitution and functionalization reactions to create new derivatives with potentially enhanced properties .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of benzoxepine derivatives demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Mechanisms
Research on the anti-inflammatory potential of related compounds has shown that benzoxepine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may share similar pathways and warrants further investigation.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Analysis :
- Benzoxepine vs. The 7-methoxy group in the target compound contrasts with the 4-methoxybenzyl group in Compound 22, which may alter steric hindrance .
- Substituent Effects : The 2-chlorobenzyl (2-Cl-Bn) group is shared with cumyluron but attached to a urea scaffold in the latter, emphasizing how core structure dictates application (herbicide vs. drug candidate) .
- Chlorine Positioning : The 6-chloro substituent in the chromene derivative () versus the 2-chloro in the target compound illustrates how halogen placement influences electronic properties and binding .
Insights :
- The target compound and benzofuran analogs () employ carbodiimide coupling (EDCI) for amide bond formation, ensuring high regioselectivity .
- Cumyluron’s synthesis likely involves urea-forming reagents like phosgene substitutes, reflecting its simpler scaffold .
Physicochemical Properties
Calculated and Experimental Data
Discussion :
- The chromene derivative’s higher XLogP3 (3.9 vs. ~3.5) suggests increased lipophilicity due to its sulfonyl and azepane groups, favoring membrane permeability .
- The target compound’s polar surface area (~80 Ų) aligns with CNS drug candidates, balancing blood-brain barrier penetration and solubility .
Biological Activity
N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzoxepine derivatives, characterized by a bicyclic structure that includes a benzene ring fused to an oxepine ring. The presence of a methoxy group at the 7-position and a chlorophenyl substituent at the N-position significantly influences its pharmacological properties.
| Component | Description |
|---|---|
| Core Structure | Benzoxepine |
| Substituents | Chlorophenyl (N-position), Methoxy (7-position) |
| Functional Group | Carboxamide at the 4-position |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly through the inhibition of cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar benzoxepine derivatives show selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to anticancer activity, this compound has been reported to possess anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the benzoxepine core can significantly affect the biological activity of the compound. For example:
- Substituent Variations : The position and nature of substituents on the phenyl ring influence the binding affinity to biological targets.
- Functional Group Modifications : Alterations in functional groups, such as changing the methoxy group to a hydroxy group, can enhance solubility and alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on different cancer cell lines, finding significant growth inhibition in MCF-7 cells with an IC50 value indicating effective potency.
- Mechanistic Insights : Another investigation focused on the compound's role as an AMPAR antagonist, revealing its potential neuroprotective effects by modulating glutamate receptor activity, which is crucial for synaptic transmission and plasticity .
- Therapeutic Applications : Ongoing research aims to evaluate its efficacy in vivo, particularly concerning its anti-inflammatory properties and potential use in treating neurodegenerative diseases linked to excitotoxicity.
Q & A
Q. What are the key synthetic methodologies for preparing N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide?
The synthesis typically involves:
- Cyclization reactions : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates to form the benzoxepine core .
- Amide coupling : Reaction of the benzoxepine carboxylic acid derivative with 2-chlorobenzylamine, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the carboxamide .
- Optimization : Microwave-assisted synthesis or reflux conditions to enhance reaction efficiency and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm the benzoxepine core, methoxy group, and chlorophenylmethyl substituent. Aromatic proton signals (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm) are diagnostic .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- HPLC : For purity assessment (>95% purity is typical for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions influence the yield and purity of this compound?
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis of the carboxamide .
- Catalyst loading : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) at 2–5 mol% optimize cyclization efficiency while minimizing metal residues .
- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time compared to conventional reflux (24–48 hours) .
Q. What computational approaches predict the compound’s bioactivity?
- Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., enzymes or receptors) by simulating interactions between the compound’s chlorophenyl and methoxy groups and active-site residues .
- QSAR modeling : Quantitative Structure-Activity Relationship models correlate structural features (e.g., electron-withdrawing Cl substituent) with observed biological activity .
Q. How do structural modifications alter pharmacological properties?
- Substituent effects : Replacing the 2-chlorophenyl group with fluorophenyl or methoxyphenyl groups modulates lipophilicity (logP) and membrane permeability .
- Benzoxepine ring expansion : Adding methyl groups to the benzoxepine core enhances metabolic stability in vitro .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields?
- Reproducibility checks : Validate reaction parameters (e.g., solvent purity, catalyst batch) across labs. reports 60–70% yields for Pd-catalyzed cyclization, while notes 45–50% under microwave conditions.
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates or over-reduced species) .
Q. Why do biological activity assays show variability across studies?
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. COX-1) impact IC₅₀ values. Standardize protocols using guidelines from .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution in aqueous buffers .
Methodological Recommendations
Q. What strategies optimize enantiomeric purity for chiral derivatives?
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
- Asymmetric catalysis : Employ chiral Pd catalysts (e.g., BINAP-Pd complexes) during cyclization to induce stereoselectivity .
Q. How can researchers validate the compound’s mechanism of action?
- Kinetic assays : Measure enzyme inhibition (e.g., kᵢₙₕ values) using fluorogenic substrates .
- Competitive binding studies : Use radiolabeled analogs (e.g., ³H- or ¹⁴C-tagged) to quantify receptor occupancy .
Future Research Directions
Q. What unexplored applications warrant further investigation?
- Neuroprotective activity : Screen against neurodegenerative targets (e.g., NMDA receptors) using primary neuron cultures .
- Material science : Explore its use as a ligand in luminescent metal-organic frameworks (MOFs) due to the benzoxepine’s π-conjugated system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
